molecular formula C22H25N5O2 B12048934 8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 359909-99-2

8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Katalognummer: B12048934
CAS-Nummer: 359909-99-2
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: RDLUGDUSTYDPRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by:

  • 1,3-dimethyl substitutions on the purine core.
  • A butylamino group at the 8-position.
  • A 1-naphthylmethyl group at the 7-position.

This structural framework is shared with several purine-based therapeutics and bioactive molecules, particularly those targeting adenosine receptors or enzymes like dipeptidyl peptidase-4 (DPP-4).

Eigenschaften

CAS-Nummer

359909-99-2

Molekularformel

C22H25N5O2

Molekulargewicht

391.5 g/mol

IUPAC-Name

8-(butylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C22H25N5O2/c1-4-5-13-23-21-24-19-18(20(28)26(3)22(29)25(19)2)27(21)14-16-11-8-10-15-9-6-7-12-17(15)16/h6-12H,4-5,13-14H2,1-3H3,(H,23,24)

InChI-Schlüssel

RDLUGDUSTYDPRN-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Reaction Sequence

  • Initial Alkylation : Introduction of the 1-naphthylmethyl group at the N7 position of the purine ring.

  • Bromination : Substitution at the C8 position to enable subsequent aminolysis.

  • Aminolysis : Displacement of the bromine atom with butylamine to yield the final product.

Alkylation of the Purine Scaffold

The 1-naphthylmethyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation.

Nucleophilic Substitution

  • Reagents : 1-Naphthylmethyl chloride/bromide, base (e.g., K₂CO₃, NaH).

  • Solvents : Polar aprotic solvents (DMF, DMSO) or esters (ethyl acetate).

  • Conditions : 60–100°C, 6–12 hours.

  • Yield : 65–78%.

Example :
7-(1-Naphthylmethyl)-1,3-dimethyl-8-bromo-3,7-dihydro-1H-purine-2,6-dione is synthesized by reacting 8-bromotheophylline with 1-naphthylmethyl bromide in DMF at 80°C for 8 hours.

Friedel-Crafts Alkylation

  • Catalysts : Lewis acids (AlCl₃, FeCl₃).

  • Solvents : Dichloromethane or toluene.

  • Conditions : Room temperature, 2–4 hours.

  • Yield : 55–62%.

Purification and Isolation

Crude product purification is critical due to byproducts from incomplete alkylation or aminolysis.

Chromatographic Methods

  • Stationary Phase : Silica gel (60–120 mesh).

  • Eluent : Chloroform/methanol (9:1 to 5:1 gradient).

  • Purity : ≥98% (HPLC).

Recrystallization

  • Solvents : Methanol/water (3:1) or toluene/ethyl acetate (2:1).

  • Recovery : 60–75%.

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Friedel-Crafts Aminolysis
Yield 65–78%55–62%70–85%
Reaction Time 6–12 hours2–4 hours4–8 hours
Catalyst Required NoYes (AlCl₃/FeCl₃)Yes (KI/NaI)
Scalability HighModerateHigh

Industrial-Scale Considerations

Cost-Efficiency

  • Solvent Recycling : Ethyl acetate and DMF are recovered via distillation (≥90% efficiency).

  • Catalyst Reuse : KI can be recycled after aqueous extraction.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time by 40% (e.g., aminolysis completes in 2.5 hours at 100°C).

  • Flow Chemistry : Continuous-flow systems achieve 90% conversion with 5-minute residence time .

Analyse Chemischer Reaktionen

Arten von Reaktionen

8-(Butylamino)-1,3-dimethyl-7-(1-Naphthylmethyl)-3,7-dihydro-1H-purin-2,6-dion kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen nucleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

    Reduktion: Natriumborhydrid in Methanol oder Ethanol.

    Substitution: Alkylhalogenide oder Acylchloride in Gegenwart eines Basen- oder Säure-Katalysators.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Verbindungen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits significant biological activity, including:

  • Antitumor Activity : Preliminary studies suggest that 8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione may inhibit the growth of certain cancer cell lines. Mechanistic studies are ongoing to elucidate its effects on cell proliferation and apoptosis pathways.
  • Anti-inflammatory Properties : Investigations into its anti-inflammatory effects have shown promise in reducing inflammation markers in vitro. Further research is required to confirm these findings in vivo.
  • CNS Activity : Given its structural similarity to known neuroactive compounds, there is potential for this compound to exhibit central nervous system effects. Studies are being conducted to evaluate its efficacy as a neuroprotective agent.

Pharmacokinetics and Drug Development

Understanding the pharmacokinetic profile of 8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is crucial for drug development. Key areas of focus include:

  • Absorption and Distribution : Studies aim to determine how well the compound is absorbed in biological systems and its distribution across tissues.
  • Metabolism : Investigating the metabolic pathways involved can provide insights into how the compound is processed within the body and its potential interactions with other drugs.
  • Excretion : Understanding how the compound is eliminated from the body will help assess its safety profile.

Several case studies have been documented that highlight the applications of this compound:

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that 8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione significantly reduced tumor growth in xenograft models of breast cancer. The study indicated that this effect was mediated through apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Preliminary findings from animal models suggest that this compound may protect against neurodegeneration induced by oxidative stress. Further investigations are underway to explore its mechanism of action at the molecular level.

Wirkmechanismus

The mechanism of action of 8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The table below highlights key structural differences and similarities with analogous compounds:

Compound Name (Reference) 8-Substituent 7-Substituent Molecular Weight Notable Properties or Activities
Target Compound Butylamino 1-Naphthylmethyl Not reported N/A (structural focus)
8-[(2-Furylmethyl)amino] analogue 2-Furylmethylamino 1-Naphthylmethyl Not reported Likely reduced lipophilicity vs. target
8-(Dibenzylamino)methyl analogue Dibenzylaminomethyl 1-Naphthylmethyl 529.63 Enhanced steric bulk; potential for altered receptor binding
8-Benzylamino derivative Benzylamino 2-Hydroxy-3-piperazinylpropyl Not reported Antiarrhythmic (ED₅₀ = 54.9), α₁/α₂-adrenoreceptor affinity (Ki = 0.225–4.299 µM)
8-(Ethylamino)-7-pentyl Ethylamino Pentyl 279.34 Simplified alkyl chain; lower molecular weight
8-(sec-Butylamino) analogue sec-Butylamino 3-Phenylpropyl Not reported Isomeric variation may affect metabolic stability
Key Observations:
  • 8-Position Substituents: Butylamino (target) provides moderate lipophilicity and chain flexibility. Shorter chains (e.g., ethylamino ) reduce steric hindrance, while aromatic substituents (e.g., benzylamino ) may enhance receptor affinity via π-π interactions.
  • 7-Position Substituents: 1-Naphthylmethyl (target) offers high lipophilicity and aromatic surface area, which could enhance binding to hydrophobic pockets in targets like adenosine A₂A receptors. Simpler groups (e.g., pentyl ) reduce complexity but may lower potency. 2-Hydroxy-3-piperazinylpropyl adds polar functionality, improving solubility and enabling ionic interactions with receptors.

Biologische Aktivität

8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 359909-99-2, is a complex organic compound belonging to the purine family. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for 8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is C22H25N5O2C_{22}H_{25}N_{5}O_{2}, with a molar mass of approximately 391.477 g/mol. The compound features a purine core modified by various substituents that may influence its biological interactions.

Antiviral Properties

Purine derivatives are also known for their antiviral activities. For instance, certain modifications in the purine structure can enhance the ability to inhibit viral replication. While direct evidence for this specific compound's antiviral efficacy is sparse, its structural characteristics suggest potential pathways for further investigation into its activity against viral pathogens .

Enzyme Inhibition

The biological activity of this compound may extend to enzyme inhibition. Purines often interact with various enzymes involved in nucleotide metabolism. The presence of the butylamino group could enhance binding affinity to specific targets, potentially leading to inhibition of enzymes such as adenosine deaminase or xanthine oxidase.

Case Studies and Research Findings

Several studies have explored the biological implications of structurally related compounds:

StudyCompoundBiological ActivityFindings
8-(Butylamino)-1,3-dimethylpurineAntitumorInduced apoptosis in cancer cell lines
Naphthylmethyl derivativesAntiviralInhibited replication of HSV in vitro
Purine analogsEnzyme inhibitionShowed significant inhibition of xanthine oxidase

The proposed mechanisms by which 8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione exerts its biological effects include:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Enzyme Binding : The structural features may facilitate strong interactions with target enzymes.
  • Antioxidant Activity : Some purines exhibit antioxidant properties that could contribute to their therapeutic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically begins with brominated xanthine derivatives (e.g., 8-bromo-1,3-dimethylxanthine) as intermediates. Nucleophilic substitution at the 8-position using butylamine introduces the butylamino group, while the 7-position is functionalized via alkylation with 1-naphthylmethyl halides . Intermediate purity is confirmed via HPLC with UV detection (λ = 254 nm). Final compounds are characterized using FTIR (e.g., carbonyl stretching at 1650–1700 cm⁻¹, N-H stretching at ~3300 cm⁻¹) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. How can researchers validate the structural integrity of this compound experimentally?

  • Methodological Answer : Combine spectroscopic techniques:

  • FTIR : Identify functional groups (e.g., C=O, N-H, aromatic C-H) .
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., butylamino CH₂ groups at δ 1.2–1.6 ppm; naphthylmethyl aromatic protons at δ 7.2–8.3 ppm) .
  • X-ray crystallography : Resolve 3D structure (e.g., dihedral angles between purine and naphthyl groups) .

Q. What computational tools predict the drug-likeness and physicochemical properties of this compound?

  • Methodological Answer : Use *Chemicalize.org * (ChemAxon) to calculate:

  • LogP (lipophilicity): Critical for blood-brain barrier penetration.
  • pKa : Assess ionization state under physiological conditions.
  • Topological polar surface area (TPSA) : Predict membrane permeability . Validate results with SwissADME to cross-check bioavailability scores.

Advanced Research Questions

Q. How can reaction informer libraries accelerate the optimization of 7- and 8-position functionalization?

  • Methodological Answer : Screen against an Aryl Halide Chemistry Informer Library (e.g., Merck’s X12 compound set) to evaluate reaction scope. Compare yields and regioselectivity across diverse aryl/alkyl halides using high-throughput experimentation (HTE). Analyze failure modes (e.g., steric hindrance from 1-naphthylmethyl) via DFT calculations to refine reaction conditions .

Q. What strategies resolve contradictions in biological activity data for structurally analogous 7,8-disubstituted xanthines?

  • Methodological Answer :

  • Dose-response profiling : Test analogs across a 10⁻⁶–10⁻³ M range to identify non-linear effects.
  • Off-target screening : Use kinase/GPCR panels to rule out promiscuity.
  • Molecular docking : Compare binding poses in target proteins (e.g., adenosine receptors) to explain potency variations .

Q. How can metabolic stability be assessed for this compound in preclinical models?

  • Methodological Answer : Conduct in vitro assays:

  • Liver microsomes (human/rat) : Monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clₜₙₜ).
  • CYP450 inhibition : Use fluorogenic substrates for CYP3A4/2D6 to assess drug-drug interaction risks .

Q. What crystallographic techniques resolve conformational flexibility in the purine-naphthylmethyl system?

  • Methodological Answer : Perform variable-temperature XRD to study torsion angle dynamics. Pair with solid-state NMR to correlate crystal packing with solution-state behavior. For polymorph screening, use solvent-drop grinding and analyze via PXRD .

Q. How do substituents at the 7- and 8-positions influence adenosine receptor binding affinity?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with varied alkyl/aryl groups.
  • Radioligand displacement assays : Measure IC₅₀ values against A₁/A₂A receptors using [³H]DPCPX or [³H]ZM241385.
  • Free-energy perturbation (FEP) : Simulate binding energy changes upon substitution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.